molecular formula C15H12O5 B3030639 Naringenin CAS No. 93602-28-9

Naringenin

Cat. No. B3030639
CAS RN: 93602-28-9
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-UHFFFAOYSA-N
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Description

Naringenin is a flavonoid compound that is commonly found in citrus fruits, such as grapefruit and oranges. It is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In recent years, there has been a growing interest in naringenin, and many studies have been conducted to explore its potential applications in various fields.

Scientific Research Applications

Anticancer Properties Naringenin exhibits significant anticancer potential. It has been found to have inhibitory effects on various molecular targets involved in carcinogenesis, including pathways and enzymes like ABCG2/P-gp/BCRP, 5a-reductase, VEGF, MMP-2/9, and mTOR. These findings suggest its efficacy in the management and therapy of cancer, with ongoing research to enhance its pharmacological importance in clinical settings (Prakash et al., 2021).

Neurodegenerative Disease Treatment Naringenin has emerged as a potential therapeutic agent for Alzheimer's and Parkinson's disease. Its neuroprotective effects are attributed to its antioxidant, anti-proliferative, and anti-inflammatory activities. This research underscores its efficacy in managing neurodegenerative disorders, advocating for more in-depth mechanistic and clinical trials (Goyal et al., 2022).

Obesity-Related Disease Management Studies have shown that naringenin, derived from citrus flavonoids, can play a role in managing obesity-related diseases like diabetes mellitus. Its anti-diabetic effect involves regulating inflammation pathways in adipocytes and adipose tissue. This highlights the potential of naringenin in preventive medicine and self-medication for lifestyle-related diseases (Yoshida, 2021).

Clinical Trials and Therapeutic Potential Naringenin's various biological activities, including its antioxidant, antitumor, and cardioprotective effects, have been recognized. However, further research on its bioavailability and effects in healthy individuals is encouraged to develop feasible naringenin-based clinical formulations (Salehi et al., 2019).

Delivery Systems for Naringenin Research has explored the development of novel delivery systems for naringenin to enhance its clinical applications. These include naringenin-loaded chitosan-coated nanoemulsions for wound healing, offering a potential platform to accelerate healing processes (Akrawi et al., 2020). Additionally, naringenin nanoemulsions have been developed to enhance apoptotic activity in lung cancer cells, indicating a new approach for cancer treatment (Md et al., 2020).

Cardiovascular Disease Prevention Naringenin has demonstrated potential in preventing cardiovascular diseases. Its anti-oxidative, anti-inflammatory, and anti-apoptotic actions play protective roles in human pathophysiology, suggesting its usefulness in treating cardiac diseases and metabolic syndrome (Moghaddam et al., 2020).

Myocardial Ischemia Treatment Naringenin's role in treating myocardial ischemia involves improving apoptosis, mitochondrial energy metabolism, and reducing oxidative stress. Research suggests that its inhibition of Ca2+ overload may be a novel cardioprotective mechanism, offering new perspectives for myocardial ischemic disease treatment (Yang et al., 2022).

Gastroprotective Effects Naringenin has been shown to protect against ethanol-induced gastric ulcers in mice by inhibiting oxidative and inflammatory responses. This highlights its potential in the treatment of gastric ulcers, offering therapeutic benefits in alleviating ethanol-induced gastric damage (Li et al., 2021).

Bone Tissue Regeneration Naringenin promotes the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs), indicating its potential in bone tissue repair. It activates the SDF-1/CXCR4 signaling pathway, which could be critical in developing therapeutic strategies for bone regeneration (Wang et al., 2021).

Cognition Enhancement in Aging Naringenin has been found to alleviate cognition deficits in high-fat diet-fed SAMP8 mice, a model for Alzheimer's disease. This suggests its potential in treating age-related cognitive impairments, attributed to its effects on amyloid-β accumulation, tau hyperphosphorylation, oxidative stress, and neuroinflammation (Zhou et al., 2020).

Nutraceutical Potentials As a nutraceutical, naringenin has diverse pharmacological profiles. Despite its promising properties, more clinical investigations are needed to enhance its recognition and application in therapeutic levels. It has been utilized in various formulations, indicating its potential as a nutraceutical supplement (Singh et al., 2022).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274239
Record name (+/-)-Naringenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one

CAS RN

67604-48-2, 480-41-1
Record name (±)-Naringenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67604-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naringenin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875
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Record name naringenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11855
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Record name (+/-)-Naringenin
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Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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